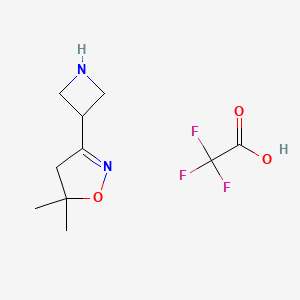
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a unique combination of azetidine and oxazole rings. These heterocyclic structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves multiple steps. One common method starts with the preparation of the azetidine ring through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles. The oxazole ring is then introduced through a series of cyclization reactions. The final product is obtained after purification and characterization using techniques such as NMR spectroscopy and HRMS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The azetidine ring can mimic natural amino acids, allowing the compound to interfere with protein synthesis in microorganisms. The oxazole ring contributes to the compound’s stability and bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar biological activities.
Oxetane derivatives: Compounds with a similar ring structure but different functional groups.
Pyrrolidine derivatives: Compounds with a five-membered ring structure similar to azetidine
Uniqueness
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and bioactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H15F3N2O3 |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-5,5-dimethyl-4H-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-8(2)3-7(10-11-8)6-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7) |
Clave InChI |
ROGPQXOJWVNMIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C2CNC2)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















